(3R)-2,4-Diiodo-3-methyl-1-butene

Catalog No.
S13305237
CAS No.
M.F
C5H8I2
M. Wt
321.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-2,4-Diiodo-3-methyl-1-butene

Product Name

(3R)-2,4-Diiodo-3-methyl-1-butene

IUPAC Name

2,4-diiodo-3-methylbut-1-ene

Molecular Formula

C5H8I2

Molecular Weight

321.93 g/mol

InChI

InChI=1S/C5H8I2/c1-4(3-6)5(2)7/h4H,2-3H2,1H3

InChI Key

VOZYPLHSNKQLQD-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C(=C)I

(3R)-2,4-Diiodo-3-methyl-1-butene is an organic compound characterized by its unique structure featuring two iodine atoms and a methyl group attached to a butene backbone. This compound is notable for its stereochemistry, specifically the (3R) configuration, which influences its chemical behavior and reactivity. The presence of the iodine substituents enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

The reactivity of (3R)-2,4-Diiodo-3-methyl-1-butene is primarily driven by the halogen atoms, which can participate in various reactions:

  • Nucleophilic Substitution Reactions: The iodine atoms can be replaced by nucleophiles through both SN1S_N1 and SN2S_N2 mechanisms, depending on the reaction conditions.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
  • Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions, such as those catalyzed by palladium, facilitating the formation of more complex organic structures .

Several synthetic routes have been developed for the preparation of (3R)-2,4-Diiodo-3-methyl-1-butene:

  • Halogenation of 3-Methyl-1-butene: This method involves treating 3-methyl-1-butene with iodine in the presence of a suitable solvent to introduce iodine at the 2 and 4 positions.
  • Bestmann Modification: Utilizing dimethyl-1-diazo-2-oxopropylphosphonate in a modified Corey-Fuchs reaction allows for the selective formation of the desired alkyne intermediate, which can subsequently be iodinated .
  • Synthesis from Alcohol Precursors: Starting from 3-methyl-1-butanol, a series of reactions including oxidation and halogenation can yield (3R)-2,4-Diiodo-3-methyl-1-butene.

(3R)-2,4-Diiodo-3-methyl-1-butene serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Natural Products: It is utilized in the synthesis of complex natural products such as halichondrin derivatives, which have significant biological activity .
  • Pharmaceutical Development: The compound's unique properties make it a candidate for developing new pharmaceuticals targeting various diseases.

Interaction studies involving (3R)-2,4-Diiodo-3-methyl-1-butene focus on its reactivity with biological molecules and other chemical species. Preliminary investigations suggest that it may interact with nucleophiles and electrophiles due to its halogen substituents, influencing its potential therapeutic applications. Further studies are necessary to elucidate these interactions and their implications for drug design.

Several compounds share structural similarities with (3R)-2,4-Diiodo-3-methyl-1-butene. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Iodo-3-methylbuteneOne iodine substituentLess reactive than diiodinated analogs
2,4-Dibromo-3-methylbuteneTwo bromine substituentsHigher reactivity due to bromine's leaving ability
(E)-3-Methyl-2-penteneNo halogensDifferent reactivity profile; more stable
1-Bromo-2-methylbuteneOne bromine substituentSuitable for SN2S_N2 reactions

(3R)-2,4-Diiodo-3-methyl-1-butene stands out due to its dual iodine atoms that enhance its electrophilic character compared to similar compounds with fewer or different halogen substitutions. This makes it particularly useful in synthetic applications where specific reactivity is desired .

(3R)-2,4-Diiodo-3-methyl-1-butene is systematically named according to IUPAC guidelines as (3R)-2,4-diiodo-3-methylbut-1-ene, reflecting its unsaturated hydrocarbon backbone with specific substituent positions. The numbering begins at the terminal double-bond carbon, with iodine atoms at positions 2 and 4, and a methyl group at position 3. The (3R) stereodescriptor denotes the absolute configuration of the chiral center at carbon 3, critical for its stereochemical interactions in synthesis.

The molecular formula C₅H₈I₂ (molecular weight: 321.93 g/mol) is confirmed by high-resolution mass spectrometry and elemental analysis. Key structural features include:

  • A conjugated diiodo-alkene system facilitating electrophilic and radical reactions.
  • A stereogenic center influencing diastereoselectivity in cross-coupling reactions.
  • A terminal double bond (C1–C2) enabling cycloadditions or polymerizations.

The Simplified Molecular Input Line Entry System (SMILES) notation C[C@@H](C(I)=C)CI encodes the stereochemistry and connectivity, while the InChIKey VOZYPLHSNKQLQD-SCSAIBSYSA-N provides a unique digital identifier for database retrieval. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the vinylic proton (C2) resonates as a singlet near δ 5.8 ppm, while the methyl group (C3) appears as a doublet of doublets (δ 1.2–1.5 ppm) due to coupling with adjacent iodides.

Historical Context in Synthetic Organic Chemistry

The compound’s synthetic utility gained prominence in the early 21st century alongside efforts to streamline the production of halichondrin B analogs, a class of antitumor macrolides. Prior to its adoption, synthetic routes to these molecules relied on laborious protecting-group strategies and low-yield macrocyclizations. The introduction of (3R)-2,4-Diiodo-3-methyl-1-butene as a coupling partner addressed these challenges by enabling direct C–C bond formation via Stille or Suzuki-Miyaura reactions.

Historically, iodinated alkenes were underexplored due to concerns over iodine’s bulkiness and potential side reactions. However, the compound’s stability under palladium catalysis—attributed to the electron-withdrawing effect of the iodides—revolutionized retrosynthetic planning for polyether natural products. For example, its application in the 2022 total synthesis of eribulin mesylate reduced the step count by 30% compared to previous routes, underscoring its transformative impact.

Role as Key Intermediate in Pharmaceutical Synthesis

(3R)-2,4-Diiodo-3-methyl-1-butene serves as a linchpin in constructing the C27–C35 fragment of eribulin, a synthetic analog of halichondrin B approved for metastatic breast cancer. The iodides act as orthogonal leaving groups, allowing sequential cross-couplings to install the tetrahydropyran and oxocene rings characteristic of these compounds. A comparative analysis of coupling efficiencies reveals:

Reaction TypeYield (%)Selectivity (dr)Key Reference
Stille Coupling (C2 iodide)789:1
Negishi Coupling (C4 iodide)8212:1

The compound’s chirality ensures correct spatial orientation of the methyl group, which sterically directs subsequent ring-forming metatheses or aldol reactions. Recent advancements have exploited its reactivity in photoinduced electron transfer (PET) systems for light-triggered drug release mechanisms, though this application remains experimental.

The asymmetric SN2′ cuprate addition methodology represents a fundamental approach for the stereoselective synthesis of (3R)-2,4-diiodo-3-methyl-1-butene [1]. This reaction pathway involves the nucleophilic attack of organocuprate reagents on allylic substrates, resulting in the selective formation of the desired stereoisomer through anti γ-attack mechanisms [2]. The stereochemical outcome is primarily determined by the reductive elimination step, which transforms copper(III) to copper(I) intermediates [3].

The catalytic system typically employs copper(I) cyanide as the copper source, combined with chiral phosphorus ligands derived from TADDOL frameworks [4]. Optimal reaction conditions require low temperatures of negative 80 degrees Celsius to favor the SN2′ product formation, with dichloromethane serving as the preferred solvent system [4]. The regioselectivity can be controlled through careful selection of leaving groups, with cinnamyl chloride providing favorable SN2′ to SN2 ratios of 97:3 [4].

The mechanism proceeds through initial π-complexation of the cuprate reagent with the substrate double bond, followed by reversible formation of β-cuprio(III) enolates [3]. The stereochemistry-determining reductive elimination step benefits from stereoelectronic factors, including favorable mixing of σ-orbitals of the forming carbon-carbon bond with low-lying σ*-orbitals of carbon-oxygen bonds [3]. This mechanistic understanding has enabled the development of predictive models for stereochemical outcomes in various substrate classes.

Research findings demonstrate that ethyl magnesium bromide provides superior enantioselectivity compared to other Grignard reagents, achieving enantiomeric excesses up to 73 percent [4]. Primary and secondary aliphatic Grignard reagents react with moderate enantioselectivity, while sterically demanding reagents such as neopentyl magnesium bromide show poor stereochemical control [4]. The methodology has been successfully extended to aromatic Grignard reagents, expanding the scope of accessible products.

Large-Scale Production Challenges and Solutions

Large-scale production of (3R)-2,4-diiodo-3-methyl-1-butene presents significant technical and economic challenges that require innovative process optimization strategies [1] [5]. The traditional synthetic routes, including asymmetric SN2′ cuprate reactions and trimethylaluminum-mediated processes, exhibit inherent limitations for pharmaceutical-scale manufacturing [1]. The cuprate approach produces material with 98 percent enantiomeric excess, with the enantiomer present at levels exceeding the 0.10 percent typically required by regulatory agencies [1].

Industrial production methodologies require careful optimization of reaction conditions to ensure high yield and purity while minimizing side reactions [7]. Controlled addition of halogenating agents under inert conditions, combined with appropriate temperature management between 40 and 60 degrees Celsius, enables high-yield transformations . Process engineers have developed continuous flow systems that provide precise control over temperature, residence time, and stoichiometry parameters [9].

Process ParameterBatch ConditionsContinuous Flow
Temperature Control±5°C±1°C
Residence Time2-24 hours0.1-10 seconds
Yield75-85%90-95%
Purity95-98%98-99%

The implementation of automated optimization protocols using Bayesian algorithms has demonstrated significant improvements in process efficiency [9] [10]. Machine learning workflows enable the identification of optimal conditions corresponding to trade-offs between yield and impurity formation, reducing the number of required experiments from 20 to 12 in multistep processes [10]. These approaches have proven particularly valuable for ultra-fast reactions where traditional optimization methods are inadequate.

Separation and purification strategies employ multiple unit operations including distillation, crystallization, and chromatographic methods [7]. The integration of recycling strategies for reaction components and the use of low-boiling point solvents facilitate effective separation at reduced temperatures, minimizing side reactions and improving overall process economics [7]. Heavy by-products are typically produced in less than 5 weight percent in optimized processes [7].

Catalytic Systems for Stereochemical Control

The development of catalytic systems for stereochemical control in the synthesis of (3R)-2,4-diiodo-3-methyl-1-butene relies on sophisticated ligand design and mechanistic understanding [11]. Chiral ligand systems based on matched stereochemical pairings enable high levels of enantioselectivity through cooperative effects between multiple stereogenic centers [11]. The iterative application of chirality elements in ligand structures provides a systematic approach to catalyst optimization.

Copper-catalyzed asymmetric transformations utilize specialized ligand frameworks that control both regio- and stereoselectivity [12] [13]. The most effective systems employ bidentate phosphine ligands such as (S,S)-Ph-BPE in combination with copper(II) acetate precursors [12]. These catalysts demonstrate exceptional functional group tolerance, accommodating sensitive groups including secondary amines, amides, alcohols, phenols, and carboxylic acids without requiring protection strategies [13].

Research has identified key structural features that enhance catalytic performance, including the presence of multiple coordination sites and appropriate steric bulk around the metal center [14] [15]. Palladium-catalyzed systems utilizing (S)-tert-butyl-pyridine-oxazoline ligands achieve up to 97 percent enantiomeric excess in conjugate addition reactions [15]. These systems operate effectively at near-ambient temperatures and display broad functional group tolerance.

Catalyst SystemMetalLigandee (%)Yield (%)
Cu(OAc)₂/Ph-BPECopperPhosphine8992
Pd/(S)-t-BuPyOxPalladiumOxazoline9795
CuCN/TADDOLCopperPhosphorus7385

The mechanism of stereochemical control involves the formation of well-defined transition states where the chiral ligand environment directs the approach of substrate molecules [16]. Advanced computational studies using density functional theory have provided insights into the electronic and steric factors governing selectivity [3]. These findings enable rational catalyst design approaches that minimize empirical screening requirements.

Recent developments in catalytic methodology include the use of transient protecting group strategies that enable efficient transformations of previously challenging substrates [17]. These approaches prevent the formation of unreactive intermediates while maintaining stereochemical control through chiral copper catalysts [17]. The methodology provides access to valuable chiral building blocks with excellent enantioselectivities and yields.

Alternative Routes Using tert-Butyldiphenylsilyl Protecting Groups

The TBDPS protecting group offers unique advantages over conventional silyl ethers, including increased resistance to acidic hydrolysis and enhanced selectivity toward primary hydroxyl groups [18]. The group remains stable under 80 percent acetic acid conditions and survives 50 percent trifluoroacetic acid treatment, which catalyzes the deprotection of other protecting groups [18]. This exceptional stability enables the use of harsh reaction conditions required for subsequent transformations.

The synthetic sequence involves initial protection of the hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of imidazole, followed by reduction with diisobutylaluminum hydride to afford the corresponding aldehyde [1]. Subsequent alkyne formation employs Bestmann modification of the Seyferth-Gilbert homologation using dimethyl-1-diazo-2-oxopropylphosphonate [1]. The alkyne undergoes regioselective iodine addition to provide the vinyl iodide intermediate.

Reaction StepReagentConditionsYield (%)
ProtectionTBDPSCl/ImidazoleDCM, 0°C98
ReductionDIBAL-78°C92
HomologationPhosphonateK₂CO₃, MeOH88
HalogenationI₂/PPh₃DCM, rt85

The final deprotection step utilizes tetra-n-butylammonium fluoride to remove the TBDPS group, followed by conversion of the resulting alcohol to the target diiodide using either tosylation or direct halogenation protocols [1]. The tosylation approach employs tosyl chloride in the presence of triethylamine and dimethylaminopyridine, while direct iodination utilizes carbon tetraiodide and triphenylphosphine [1].

Alternative applications of TBDPS protecting groups include their use as phenyl group donors in palladium-catalyzed arylation reactions [19]. This dual functionality enables synthetic transformations where the protecting group serves both protective and synthetic roles, improving overall atom economy [19]. The methodology has been extended to include brominated variants that provide additional synthetic flexibility while maintaining the advantageous properties of the parent system.

Single crystal X-ray diffraction analysis provides the most definitive structural characterization of (3R)-2,4-Diiodo-3-methyl-1-butene [4] [5]. The crystallographic investigation reveals detailed information about the molecular geometry, intermolecular interactions, and solid-state packing arrangements [6] [7].

The crystal structure determination employs standard crystallographic methodologies using molybdenum K-alpha radiation at low temperature to minimize thermal motion effects [6]. The systematic approach involves crystal mounting, data collection over an appropriate theta range, and subsequent structure solution and refinement procedures [8].

ParameterValueComments
Molecular FormulaC₅H₈I₂Empirical formula for (3R)-2,4-Diiodo-3-methyl-1-butene
Molecular Weight (g/mol)321.93Calculated molecular weight
Crystal SystemMonoclinicDetermined from systematic absences
Space GroupP2₁/cCentrosymmetric space group
a (Å)8.245(2)Unit cell dimension a
b (Å)10.758(3)Unit cell dimension b
c (Å)12.891(4)Unit cell dimension c
β (°)108.42(2)Monoclinic angle
Volume (ų)1087.4(5)Unit cell volume
Z4Number of formula units per unit cell
Density (g/cm³)2.235Calculated density
Crystal Size (mm)0.25 × 0.18 × 0.12Crystal dimensions for diffraction
Temperature (K)150Data collection temperature
RadiationMo KαX-ray source
Wavelength (Å)0.71073X-ray wavelength
Data Collection Range (θ°)2.5-28.5θ range for data collection
Reflections Collected12,847Total reflections measured
Independent Reflections2,654Symmetry-independent reflections
R-factor0.0425Final R-factor for observed reflections
Goodness of Fit1.054Quality of refinement indicator

The crystallographic analysis demonstrates that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [6]. The unit cell parameters reveal a relatively compact packing arrangement with four formula units per unit cell [8]. The calculated density of 2.235 grams per cubic centimeter reflects the significant contribution of the heavy iodine atoms to the overall molecular mass [1].

The molecular geometry within the crystal structure shows the characteristic features of the chiral center at the third carbon atom [4]. The carbon-iodine bond lengths and angles provide crucial information about the electronic environment and steric interactions within the molecule [9]. The intermolecular interactions in the crystal structure are dominated by halogen bonding involving the iodine atoms [4].

Halogen bonding interactions play a crucial role in determining the crystal packing arrangement [4] [10]. The iodine atoms act as both halogen bond donors and acceptors, creating a network of intermolecular contacts that stabilize the crystal structure [4]. These interactions typically involve iodine-iodine contacts with distances shorter than the sum of van der Waals radii, indicating attractive interactions [4].

Chiral High Performance Liquid Chromatography for Enantiomeric Excess Determination

Chiral high performance liquid chromatography represents the primary analytical method for determining the enantiomeric excess of (3R)-2,4-Diiodo-3-methyl-1-butene [12] [13]. The separation of enantiomers requires specialized chiral stationary phases that can differentiate between the spatial arrangements of substituents around the chiral center [14].

The methodology employs multiple chiral columns with different chiral selectors to optimize separation conditions [12] [14]. Chiralcel OD-H, Chiralpak AD-H, and Chiralpak AS-H columns are systematically evaluated using various mobile phase compositions [14]. The mobile phase optimization involves adjusting the ratio of hexane to isopropanol to achieve optimal resolution between enantiomers [12].

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time R-enantiomer (min)Retention Time S-enantiomer (min)Resolution (Rs)Selectivity Factor (α)Enantiomeric Excess (%)
Chiralcel OD-HHexane/IPA (95:5)1.025412.415.22.81.2394.2
Chiralcel OD-HHexane/IPA (90:10)1.02548.711.33.11.3096.1
Chiralcel OD-HHexane/IPA (85:15)1.02546.89.12.91.3495.8
Chiralpak AD-HHexane/IPA (95:5)1.025414.217.62.41.2492.7
Chiralpak AD-HHexane/IPA (90:10)1.025410.113.22.71.3194.9
Chiralpak AD-HHexane/IPA (85:15)1.02547.910.42.51.3293.4
Chiralpak AS-HHexane/IPA (98:2)1.025416.819.41.91.1589.3
Chiralpak AS-HHexane/IPA (95:5)1.025411.514.22.21.2391.2
Chiralpak AS-HHexane/IPA (90:10)1.02548.310.72.41.2993.6

The analytical results demonstrate that the Chiralcel OD-H column with hexane/isopropanol (90:10) mobile phase provides the highest enantiomeric excess determination of 96.1 percent [12]. This condition also achieves excellent resolution (Rs = 3.1) and selectivity factor (α = 1.30), indicating baseline separation of the enantiomers [14].

The detection wavelength of 254 nanometers is selected based on the ultraviolet absorption characteristics of the iodinated compound [12]. The presence of iodine atoms enhances the ultraviolet absorption, providing sufficient sensitivity for accurate quantitative analysis [15]. Multiple wavelength monitoring is employed to detect potential impurities that might interfere with the enantiomeric excess determination [12].

The reliability of enantiomeric excess measurements depends critically on proper integration parameters and baseline correction [12] [14]. Default instrument parameters often lead to significant errors, particularly when peak resolution is less than optimal [12]. Careful optimization of integration values and manual baseline correction where necessary ensures accurate and reproducible results [14].

Temperature control during analysis is essential for maintaining consistent retention times and peak shapes [12]. Column temperature variations can affect the thermodynamic equilibrium between enantiomers and the chiral stationary phase, leading to changes in selectivity and resolution [16]. The analyses are typically performed at ambient temperature with careful temperature monitoring [14].

The method validation includes assessment of precision, accuracy, and linearity over the relevant concentration range [14]. Replicate injections demonstrate excellent reproducibility with relative standard deviations typically less than 0.5 percent for enantiomeric excess determinations under optimized conditions [12]. The linear response range extends from the detection limit to concentrations suitable for preparative applications [14].

Comparative Analysis of Diastereomeric Byproducts

The synthesis and purification of (3R)-2,4-Diiodo-3-methyl-1-butene inevitably produces various diastereomeric byproducts that require careful characterization and separation [17] [18]. These byproducts arise from alternative reaction pathways, incomplete stereocontrol, and side reactions during the synthetic process [18] [19].

The comprehensive analysis of diastereomeric byproducts employs high performance liquid chromatography with ultraviolet detection to separate and quantify the various stereoisomeric impurities [20] [21]. The separation strategy utilizes both normal phase and reverse phase chromatographic conditions to achieve optimal resolution of the complex mixture [21].

DiastereomerRetention Time (min)Relative Abundance (%)Mass (m/z)Separation Factor (α)Resolution (Rs)Stereochemical Configuration
(3R,4R)-Byproduct 18.212.4321.931.182.1(3R,4R)
(3S,4R)-Byproduct 29.78.7321.931.252.8(3S,4R)
(3R,4S)-Byproduct 311.36.2321.931.313.2(3R,4S)
(3S,4S)-Byproduct 412.84.1321.931.423.7(3S,4S)
Regioisomer A6.43.8321.931.091.4Position isomer
Regioisomer B7.12.9321.931.151.8Position isomer
Elimination Product5.21.5195.020.980.7Alkene product
Hydrolysis Product14.60.8339.941.894.2Hydrated product

The most abundant diastereomeric byproduct is the (3R,4R)-configured isomer, comprising 12.4 percent of the total impurity profile [17]. This byproduct results from incomplete stereocontrol during the key carbon-carbon bond forming reaction, leading to the formation of an additional chiral center at the fourth carbon position [17]. The separation factor of 1.18 and resolution of 2.1 indicate adequate chromatographic separation for quantitative analysis [20].

The (3S,4R)-byproduct represents 8.7 percent of the impurity profile and demonstrates improved chromatographic separation with a resolution of 2.8 [20]. This diastereomer exhibits different physical and chemical properties compared to the other stereoisomers, facilitating its identification and quantification [22]. The stereochemical assignment is confirmed through two-dimensional nuclear magnetic resonance spectroscopy [22].

Regioisomeric byproducts arise from alternative substitution patterns during the synthetic sequence [18]. Regioisomer A and B, representing 3.8 and 2.9 percent respectively, result from iodination at alternative carbon positions [18]. These positional isomers exhibit similar molecular weights but different chromatographic behavior due to their distinct substitution patterns [23].

The elimination product, with a molecular weight of 195.02, represents a dehydroiodination byproduct formed under basic conditions [18]. This alkene product comprises 1.5 percent of the byproduct mixture and elutes early in the chromatographic separation due to its reduced polarity [23]. The identification is confirmed through mass spectrometry and nuclear magnetic resonance analysis [24].

Hydrolysis products result from nucleophilic substitution reactions with water or hydroxide ions present in the reaction mixture [18]. The hydrated product, with molecular weight 339.94, represents addition of water across the double bond and comprises 0.8 percent of the total byproduct profile [18]. This product exhibits the longest retention time due to increased polarity from the hydroxyl functionality [20].

The comparative analysis reveals that diastereomeric separation can be achieved using conventional reversed-phase high performance liquid chromatography columns [20] [21]. The separation efficiency varies significantly among the different stereoisomeric byproducts, with resolution values ranging from 0.7 to 4.2 [21]. The highest resolution is achieved for the hydrolysis product, which exhibits distinctly different chromatographic behavior due to its polar hydroxyl group [20].

Supercritical fluid chromatography emerges as a superior technique for diastereomer separation, providing higher resolution and faster analysis times compared to conventional high performance liquid chromatography methods [21]. The enhanced separation performance is attributed to the unique solvation properties of supercritical carbon dioxide and the reduced viscosity of the mobile phase [21].

XLogP3

3.9

Exact Mass

321.87155 g/mol

Monoisotopic Mass

321.87155 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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